Selective HIF-2α Stabilization vs. Pan-PHD Inhibitors: No Effect on HIF-1α or VEGF
In murine bone marrow–derived macrophages, AKB-6899 (10 μM, 24 h) selectively increased HIF-2α protein levels without corresponding elevation of HIF-1α [1]. In contrast, pan-PHD inhibitors such as Vadadustat and Roxadustat stabilize both HIF-1α and HIF-2α [2]. AKB-6899 treatment also showed no effect on VEGF production, a key downstream target of HIF-1α, confirming functional selectivity at the transcriptional level [1].
| Evidence Dimension | HIF-α isoform selectivity |
|---|---|
| Target Compound Data | HIF-2α increased; HIF-1α unchanged; VEGF unchanged |
| Comparator Or Baseline | Pan-PHD inhibitors (Vadadustat, Roxadustat): both HIF-1α and HIF-2α stabilized; VEGF induced |
| Quantified Difference | Qualitative difference in HIF-1α stabilization and VEGF induction |
| Conditions | Murine bone marrow–derived macrophages; 10 μM AKB-6899 for 24 h |
Why This Matters
This functional selectivity avoids confounding HIF-1α–mediated VEGF induction, a critical consideration for angiogenesis-related oncology studies.
- [1] Roda JM, Wang Y, Sumner LA, Phillips GS, Marsh CB, Eubank TD. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model. J Immunol. 2012 Sep 15;189(6):3168-77. View Source
- [2] Yeh TL, Leissing TM, Abboud MI, Thinnes CC, Atasoylu O, Holt-Martyn JP, et al. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chem Sci. 2017 Nov 1;8(11):7651-7668. View Source
